

# physicochemical properties of 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

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## Compound of Interest

**Compound Name:** 8-Chloro-4-hydroxyquinoline-3-carboxylic acid

**Cat. No.:** B1347603

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An In-Depth Technical Guide on the Physicochemical Properties of **8-Chloro-4-hydroxyquinoline-3-carboxylic acid**

## For Researchers, Scientists, and Drug Development Professionals

### Abstract

**8-Chloro-4-hydroxyquinoline-3-carboxylic acid** is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **8-Chloro-4-hydroxyquinoline-3-carboxylic acid**, detailed experimental protocols for their determination, and a logical workflow for its characterization. The information presented herein is essential for researchers aiming to understand and predict the compound's behavior in biological systems and to guide formulation and development strategies.

### Core Physicochemical Data

The fundamental physicochemical properties of **8-Chloro-4-hydroxyquinoline-3-carboxylic acid** are summarized below. It is important to note that while some data is available from

computational predictions, experimental data for certain properties is not readily found in public literature, highlighting the need for empirical determination.

Table 1: Key Physicochemical Properties of **8-Chloro-4-hydroxyquinoline-3-carboxylic acid**

Property	Value	Data Source
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClNO <sub>3</sub>	PubChem[1]
Molecular Weight	223.61 g/mol	PubChem
Monoisotopic Mass	223.00362 Da	PubChem[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Aqueous Solubility	Low (predicted)	General quinoline derivative behavior
pKa	Not available	-
logP (Octanol-Water Partition Coefficient)	2.5 (XlogP predicted)	PubChem[1]

## Experimental Protocols for Property Determination

Standardized, reproducible protocols are critical for obtaining reliable physicochemical data. The following section details established methodologies for determining the key properties of **8-Chloro-4-hydroxyquinoline-3-carboxylic acid**.

### Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad range suggests the presence of impurities.

Methodology (Capillary Method):[2][3][4]

- Sample Preparation: A small, dry sample of **8-Chloro-4-hydroxyquinoline-3-carboxylic acid** is finely powdered. The powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer.[2]
- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns to a clear liquid (completion of melting) are recorded. This range is the melting point.[5]
- Replication: The determination should be repeated with a fresh sample to ensure accuracy.

## Aqueous Solubility Determination

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[6]

Methodology (Shake-Flask Method):[6][7][8][9]

- Sample Preparation: An excess amount of solid **8-Chloro-4-hydroxyquinoline-3-carboxylic acid** is added to a known volume of a relevant aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4) in a sealed flask or vial.[6]
- Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached. This process typically takes 24 to 48 hours to ensure the solution is saturated.[7]
- Phase Separation: The resulting suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to remove all undissolved solid.
- Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. A calibration curve with known concentrations is used for quantification.[7][9]

- pH Measurement: The pH of the saturated solution should be measured and reported, as the solubility of ionizable compounds is pH-dependent.[6]

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with acidic and/or basic functional groups, the pKa value is critical for predicting its ionization state at different physiological pH values, which affects solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):[10][11][12][13]

- Solution Preparation: A solution of **8-Chloro-4-hydroxyquinoline-3-carboxylic acid** of a known concentration (e.g., 1 mM) is prepared in an appropriate solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary. [10][11][12]
- Apparatus Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
- Data Collection: The pH of the solution is measured and recorded after each addition of the titrant, allowing the system to equilibrate.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[11][12]

## Spectroscopic Properties

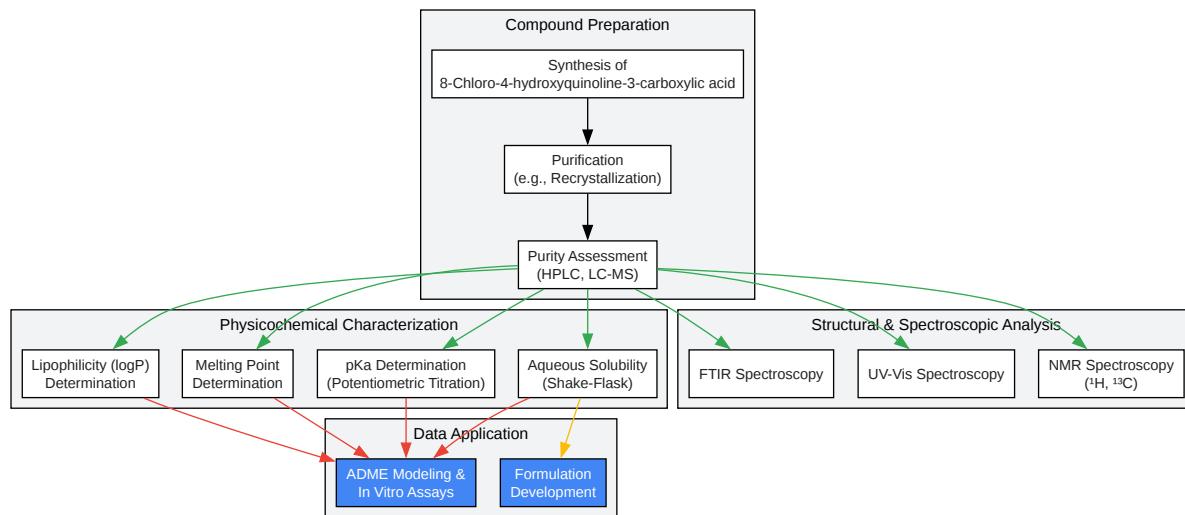
Spectroscopic analysis provides structural confirmation and insights into the electronic properties of the molecule. While specific experimental spectra for **8-Chloro-4-hydroxyquinoline-3-carboxylic acid** are not widely published, the expected characteristics based on its structural motifs are described below.

Table 2: Predicted Spectroscopic Characteristics

Technique	Key Features
UV-Vis Spectroscopy	Quinoline derivatives typically exhibit strong UV absorption due to $\pi$ - $\pi^*$ transitions within the aromatic ring system.[14][15][16] Multiple absorption bands are expected, and their positions can be sensitive to solvent polarity.[15]
Infrared (IR) Spectroscopy	- O–H stretch (Carboxylic Acid): Very broad absorption in the 2500–3300 $\text{cm}^{-1}$ region.[17]- C=O stretch (Carboxylic Acid): Strong absorption around 1710–1760 $\text{cm}^{-1}$ .[17][18]- C=C and C=N stretches (Aromatic Rings): Multiple bands in the 1450–1600 $\text{cm}^{-1}$ region.- C-Cl stretch: Typically found in the 600–800 $\text{cm}^{-1}$ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy	- $^1\text{H}$ NMR: Aromatic protons are expected in the $\delta$ 7.0–9.0 ppm range. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm). [17]- $^{13}\text{C}$ NMR: The carboxyl carbon is expected to resonate in the $\delta$ 165–185 ppm region.[17] Aromatic carbons will appear in the $\delta$ 110-150 ppm range.

## Visualization of Experimental Workflow

The determination of these critical physicochemical properties follows a logical and structured workflow, from initial synthesis and purification to detailed analysis. This process ensures that the data obtained is reliable and can be confidently used in further research and development.



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Caption: Workflow for the physicochemical characterization of a novel compound.

## Conclusion

This technical guide has outlined the core physicochemical properties of **8-Chloro-4-hydroxyquinoline-3-carboxylic acid** and provided detailed, standard methodologies for their experimental determination. While some properties rely on predictive models due to a lack of published experimental data, the protocols described offer a clear path for researchers to generate the empirical data necessary for robust drug discovery and development. The systematic characterization of these properties is a foundational step in understanding the therapeutic potential and limitations of this promising quinoline derivative.

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